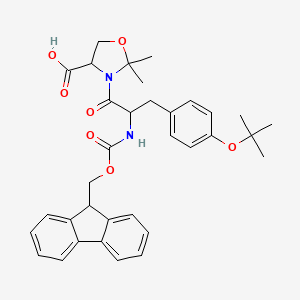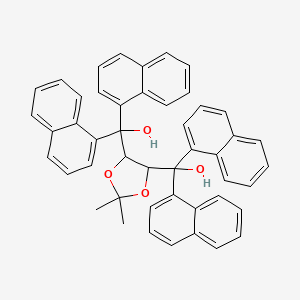
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a synthetic compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound is notable for its stability and utility in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves multiple steps:
Protection of Tyrosine: The hydroxyl group of tyrosine is protected using a tert-butyl (tBu) group.
Fmoc Protection: The amino group of tyrosine is protected with an Fmoc group.
Formation of Oxazolidine Ring: The protected tyrosine undergoes cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for this compound often involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of high-purity compounds. The use of solid-phase synthesis techniques is common, where the compound is anchored to a resin and sequentially built up through a series of chemical reactions.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and tBu groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for tBu group removal.
Coupling Reactions: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides, which can be further modified or used in various applications.
Scientific Research Applications
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The compound acts as a protected amino acid derivative, facilitating the stepwise synthesis of peptides. The Fmoc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during peptide synthesis. The oxazolidine ring provides additional stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar in structure but lacks the oxazolidine ring.
Boc-Tyr(tBu)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-Tyr-OH: Lacks the tBu protecting group.
Uniqueness
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is unique due to the presence of the oxazolidine ring, which provides additional stability and protection during peptide synthesis. This makes it particularly useful in complex peptide synthesis where stability is crucial.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYPUYQFPFOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)


![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)

![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)

![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)
